molecular formula C21H18ClN7O2S B2697444 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide CAS No. 896678-34-5

2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide

Cat. No.: B2697444
CAS No.: 896678-34-5
M. Wt: 467.93
InChI Key: GEQLRRWEBGWLRU-UHFFFAOYSA-N
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Description

2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide (CAS No: 896678-34-5) is a specialized heterocyclic compound with molecular formula C 21 H 18 ClN 7 O 2 S and molecular weight of 467.93 g/mol . This chemical entity features a unique molecular architecture combining triazolopyrimidine and acetamide pharmacophores with a sulfanyl linker, creating a multifunctional research compound with significant potential in medicinal chemistry and drug discovery applications. The compound's structural complexity offers particular research value in kinase inhibition studies, enzyme modulation research, and targeted protein degradation applications. Its molecular framework incorporates multiple hydrogen bond donors and acceptors that facilitate specific interactions with biological targets, while the chlorophenyl and acetamidophenyl substituents contribute to enhanced membrane permeability and target binding affinity. Researchers are investigating this compound as a potential scaffold for developing therapeutics targeting cancer, inflammatory diseases, and neurological disorders due to its dual-targeting capability and optimized physicochemical properties. The mechanism of action is proposed to involve allosteric modulation of ATP-binding sites in various kinase targets, with the triazolopyrimidine core competing for the adenine binding pocket while the sulfanyl-acetamide side chain extends into adjacent hydrophobic regions, creating enhanced selectivity profiles. With a documented purity of ≥95% , this compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material according to laboratory safety protocols and store it under appropriate conditions to maintain stability and purity.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O2S/c1-13(30)25-16-6-8-17(9-7-16)26-18(31)11-32-21-19-20(23-12-24-21)29(28-27-19)10-14-2-4-15(22)5-3-14/h2-9,12H,10-11H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQLRRWEBGWLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the triazolopyrimidine derivative with N-(4-acetamidophenyl)thioacetamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorobenzyl group attached to the triazolopyrimidine core is a key site for nucleophilic substitution. This moiety undergoes displacement reactions under basic conditions, enabling modifications to enhance pharmacological properties.

Reaction Type Reagents/Conditions Products
Chlorine DisplacementAmines, thiols, or alkoxides in DMSOSubstituted benzyl derivatives (e.g., arylalkylamines, thioethers)
Aromatic SubstitutionPd-catalyzed coupling (e.g., Suzuki)Biaryl or heteroaryl analogs via cross-coupling

Key Findings :

  • Replacement of the chlorine atom with nucleophiles (e.g., amines) improves solubility and target affinity.

  • Palladium-catalyzed reactions require anhydrous conditions and elevated temperatures (~80–100°C) for optimal yields.

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker between the triazolopyrimidine and acetamide groups is susceptible to oxidation, forming sulfoxides or sulfones.

Reaction Type Reagents/Conditions Products
Mild OxidationH₂O₂, m-CPBA in DCM/EtOHSulfoxide derivatives
Strong OxidationKMnO₄, HNO₃ under acidic conditionsSulfone derivatives

Impact on Bioactivity :

  • Sulfoxidation enhances metabolic stability but may reduce membrane permeability .

  • Sulfone derivatives show increased electrophilicity, potentially improving enzyme inhibition.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.

Reaction Type Reagents/Conditions Products
Acidic HydrolysisHCl (6M), reflux4-Aminophenylacetic acid + triazolopyrimidine
Basic HydrolysisNaOH (2M), 60°CSodium salt of acetic acid derivative

Applications :

  • Hydrolysis products serve as intermediates for synthesizing prodrugs or conjugates .

  • The free amine generated can participate in reductive amination or acylation.

Functionalization of the Triazolopyrimidine Core

The triazolopyrimidine ring undergoes electrophilic substitution and cycloaddition reactions due to its electron-deficient nature.

Reaction Type Reagents/Conditions Products
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted triazolopyrimidines
CycloadditionAlkynes, Cu(I) catalysisFused heterocyclic systems (e.g., triazoloquinazolines)

Mechanistic Insights :

  • Nitration occurs preferentially at the C5 position of the pyrimidine ring.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for targeted drug delivery .

Reduction Reactions

Selective reduction of nitro or carbonyl groups is achievable with appropriate reagents.

Reaction Type Reagents/Conditions Products
Nitro ReductionH₂/Pd-C, EtOHAmine derivatives
Carbonyl ReductionNaBH₄, MeOHAlcohol analogs

Synthetic Utility :

  • Nitro reduction generates aromatic amines for further functionalization (e.g., diazotization) .

  • Alcohol derivatives exhibit altered pharmacokinetic profiles due to increased hydrophilicity.

Comparative Reactivity with Analogues

Feature This Compound Triazolopyrimidine Analogues
Sulfanyl ReactivityHigh (due to electron-withdrawing triazole)Moderate in non-fused triazoles
Chlorobenzyl StabilityResistant to hydrolysisProne to hydrolysis in basic media
Acetamide HydrolysisFaster under acidic conditionsSlower due to steric hindrance in analogues

Industrial-Scale Reaction Optimization

  • Continuous Flow Synthesis : Enhances yield (up to 78%) and reduces byproducts during chlorobenzyl substitution.

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .

Scientific Research Applications

Structural Overview

This compound comprises several key structural components:

  • Triazole and Pyrimidine Moieties : These heterocyclic rings are known for their biological activity.
  • Sulfanyl Group : This sulfur-containing functional group can enhance the reactivity and biological properties of the compound.
  • Acetamide Group : The presence of an acetamide moiety is often associated with improved pharmacological profiles.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Compounds containing triazole and pyrimidine rings have shown promising results against various cancer cell lines. For instance, derivatives similar to this compound have been reported to inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC3) models .
    • A specific study highlighted that triazole-pyrimidine hybrids demonstrated significant antiproliferative effects, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Properties :
    • The incorporation of chlorophenyl groups has been linked to enhanced antimicrobial activity. Compounds exhibiting similar structural features have been effective against a variety of bacterial strains .
  • Anticonvulsant Activity :
    • Research has demonstrated that certain triazole derivatives provide protection in seizure models. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups like chlorine enhance anticonvulsant properties .

Synthetic Methodologies

The synthesis of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide can be approached through various strategies:

  • Multi-step Synthesis :
    • Initial steps may involve the formation of the triazole and pyrimidine rings through cyclization reactions followed by the introduction of the sulfanyl group via nucleophilic substitution reactions.
    • The final acetamide moiety can be introduced through acylation reactions involving acetic anhydride or acetyl chloride .
  • Microwave-Assisted Synthesis :
    • Recent advancements in synthetic techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times for similar compounds .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of compounds related to this compound:

StudyFindingsApplications
Siddiqui et al. (2020)Synthesized triazole-pyrimidine hybrids; exhibited significant anticancer activityAnticancer drug development
Łączkowski et al.Reported anticonvulsant properties of thiazole-linked azolesPotential treatment for epilepsy
Onkol et al. (2002)Developed microwave-assisted synthesis methods for triazole derivativesImproved synthetic efficiency

Mechanism of Action

The mechanism of action of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazolopyrimidine Derivatives
Compound Name Core Structure R1 (Triazolo Substituent) R2 (Sulfanyl-Linked Group) Biological Activity/Notes
Target Compound Triazolo[4,5-d]pyrimidine 4-Chlorophenylmethyl N-(4-Acetamidophenyl)acetamide Potential anti-inflammatory/kinase inhibition (inferred from structural class)
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide () Triazolo[4,5-d]pyrimidine 4-Methylphenyl N-(4-Fluorobenzyl)acetamide Fluorine substitution may enhance metabolic stability; methyl group reduces steric hindrance
3-Acetyl-1-(4-chlorophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo-[4,3-a]pyrimidin-5-one () Thieno-triazolo-pyrimidine 4-Chlorophenyl Acetyl-phenyl Thiophene integration alters electron distribution; reported biological activity (unspecified)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenylmethyl group (electron-withdrawing) may strengthen target binding compared to the 4-methylphenyl (electron-donating) in .
Anti-Exudative Activity Comparison ()

A study on structurally related acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). While the target compound lacks a furan moiety, its N-(4-acetamidophenyl)acetamide group may similarly modulate inflammatory mediators (e.g., COX-2 inhibition) but with altered pharmacokinetics due to the chlorophenylmethyl group .

Biological Activity

The compound 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide represents a significant advancement in medicinal chemistry due to its complex structure that combines triazole and pyrimidine moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features:

  • A triazole ring connected to a pyrimidine structure.
  • A sulfanyl group that may enhance biological interactions.
  • An acetaminophen moiety , which is known for analgesic and antipyretic properties.

The molecular formula is C19H19ClN5OSC_{19}H_{19}ClN_5OS with a molecular weight of approximately 430.31 g/mol .

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities. The following sections detail specific activities observed in related compounds and potential implications for the target compound.

Anticancer Activity

Research has highlighted the anticancer potential of triazole-containing compounds. For instance:

  • 1,2,3-Triazole derivatives have shown efficacy against various cancer cell lines, including lung cancer (A549 cells) with IC50 values ranging from 1.02 to 74.28 µM .
  • The introduction of substituents significantly affects activity; for example, fluoro substitutions enhance potency .

Case Study: Triazole Derivatives

A study demonstrated that triazole derivatives could induce apoptosis in cancer cells through various mechanisms:

  • Cell cycle arrest.
  • Increased reactive oxygen species (ROS) production.
  • Inhibition of critical survival pathways .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the compound's structure influence its biological activity. Notable findings include:

  • The presence of a chlorobenzene moiety enhances antimicrobial properties.
  • Variations in the phenyl ring can lead to significant changes in anticancer efficacy .
Compound NameStructural FeaturesBiological Activity
4-ChlorobenzoylthioacetamideChlorobenzene moiety and thioetherAntimicrobial
5-(4-Chlorophenyl)-1H-pyrazolePyrazole ring with chlorophenyl substituentAnticancer
2-Amino-[1,2,4]triazolo[4,5-d]pyrimidineTriazole-pyrimidine structureAntiviral

The mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and potential anti-cancer effects .
  • Induction of Apoptosis : Studies indicate that triazole derivatives can trigger apoptosis in cancer cells by disrupting mitochondrial function and increasing ROS levels .

Q & A

Q. How can the crystal structure of this compound be experimentally determined?

The crystal structure can be resolved using single-crystal X-ray diffraction (XRD) . Key steps include:

  • Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO).
  • Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refining structural parameters using software like SHELX or OLEX2, referencing structurally related triazolo-pyrimidine derivatives for validation .

Q. What safety protocols are essential during laboratory handling of this compound?

  • Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Follow institutional guidelines for hazardous waste disposal, particularly for chlorinated and sulfanyl-containing compounds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict energetically favorable intermediates and transition states.

  • Use tools like GRRM or Gaussian to model reaction pathways.
  • Apply machine learning to prioritize experimental conditions (e.g., solvent polarity, temperature) based on computational outputs, reducing trial-and-error approaches .

Q. What experimental design strategies improve yield in multi-step syntheses?

Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., stoichiometry, catalyst loading, reaction time).

  • Use a central composite design to explore nonlinear relationships.
  • Validate results via ANOVA to identify critical factors (e.g., sulfanyl group incorporation efficiency) .

Q. How can biological activity be evaluated against target enzymes?

  • Conduct in vitro inhibition assays (e.g., fluorescence-based or radiometric assays) for kinases or proteases.
  • Perform molecular docking studies (using AutoDock Vina or Schrödinger) to predict binding modes to active sites.
  • Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can low synthetic yields in the final step be addressed?

  • Investigate mechanistic bottlenecks via intermediate characterization (e.g., LC-MS monitoring).
  • Test alternative coupling reagents (e.g., HATU vs. EDC) or catalysts (e.g., Pd/C for deprotection steps).
  • Optimize purification using preparative HPLC with gradient elution .

Q. What methodologies assess antioxidant or reactive oxygen species (ROS) scavenging potential?

  • Use DPPH radical scavenging assays to quantify antioxidant activity.
  • Measure total phenolic content via Folin-Ciocalteu reagent and correlate with bioactivity.
  • Perform electron paramagnetic resonance (EPR) spectroscopy to detect ROS quenching .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?

  • Re-examine sample purity via HPLC-UV/HRMS .
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors.
  • Perform molecular dynamics simulations to assess conformational stability in biological matrices.
  • Cross-validate with experimental IC50 values from dose-response curves .

Q. How can stability under varying pH and temperature conditions be analyzed?

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months).
  • Use UHPLC-MS to monitor degradation products.
  • Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate computational predictions with experimental data (e.g., docking scores vs. inhibition assays).
  • Experimental Reproducibility : Document reaction parameters rigorously, including solvent batch numbers and humidity levels.
  • Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols (e.g., IBC approvals) .

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